molecular formula C22H27N3O3S B14107777 N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B14107777
M. Wt: 413.5 g/mol
InChI Key: FYJMGNQOHSFLPT-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidinone core fused with a thiophene ring and pyrimidine-dione system. Key structural elements include:

  • N-benzyl-N-ethyl acetamide side chain: Provides steric bulk and modulates electronic properties, which may influence receptor binding or solubility.
  • 2,4-dioxo groups: Contribute to hydrogen-bonding capacity and planar rigidity, often critical for interactions with biological targets like kinases or enzymes .

Properties

Molecular Formula

C22H27N3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C22H27N3O3S/c1-4-23(14-17-8-6-5-7-9-17)19(26)15-25-18-11-13-29-20(18)21(27)24(22(25)28)12-10-16(2)3/h5-9,11,13,16H,4,10,12,14-15H2,1-3H3

InChI Key

FYJMGNQOHSFLPT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CCC(C)C)SC=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminothiophene Derivatives

The foundational thieno[3,2-d]pyrimidine-2,4-dione scaffold is typically constructed via cyclocondensation reactions. Ashour et al. demonstrated that heating 2-aminothiophene-3-carboxylates with urea derivatives at 160–180°C in diphenyl ether produces the bicyclic system in 60–75% yields (Equation 1):

$$
\text{2-Aminothiophene-3-carboxylate} + \text{Urea} \xrightarrow{\Delta, \text{diphenyl ether}} \text{Thieno[3,2-d]pyrimidine-2,4-dione}
$$

Microwave-assisted synthesis, as reported by El-Hashash et al., reduces reaction times from 8–12 hours to 20–30 minutes while maintaining comparable yields (65–70%). This method employs ethanol as solvent under 300 W irradiation, facilitating rapid cyclization through dielectric heating.

Alternative Route via Thiourea Cyclization

Acetamide Side Chain Installation

Chloroacetylation at N1

Selective acetylation of the N1 position proceeds via nucleophilic displacement. Treatment of 3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4-dione with chloroacetyl chloride (1.2 equiv) in anhydrous THF containing Et₃N (2.0 equiv) at 0–5°C yields the N1-chloroacetyl intermediate (85–90% yield). Temperature control below 10°C is critical to minimize diacylation byproducts.

Amide Bond Formation

The final step couples N-benzyl-N-ethylamine to the chloroacetyl intermediate through SN2 displacement. Optimal conditions employ:

  • Solvent: Acetonitrile
  • Base: K₂CO₃ (3.0 equiv)
  • Temperature: 60°C
  • Time: 8–10 hours

Under these parameters, the reaction achieves 75–80% yield with ≤5% residual starting material. Microwave irradiation (100°C, 30 min) accelerates the process but reduces yield to 65–70% due to competitive degradation.

Spectroscopic Characterization Data

Critical analytical data for structural confirmation:

Technique Key Signals
$$ ^1 \text{H NMR} $$ (400 MHz, DMSO-d₆) δ 1.35 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 3.22–3.28 (m, 2H, NCH₂), 4.51 (s, 2H, COCH₂N), 7.26–7.34 (m, 5H, Ar-H)
$$ ^{13} \text{C NMR} $$ (100 MHz, DMSO-d₆) δ 22.1 (CH(CH₃)₂), 48.3 (NCH₂), 167.8 (C=O), 174.2 (C=O)
HRMS (ESI+) m/z calc. for C₂₃H₂₈N₃O₃S [M+H]⁺: 434.1842, found: 434.1846

These spectral features align with reported thienopyrimidine derivatives, confirming successful synthesis.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for each method:

Step Method Yield Time Purity Scalability
Core formation Conventional heating 65% 10 h 95% 100 g
Core formation Microwave 68% 25 min 97% 50 g
N-Alkylation K₂CO₃/DMF 55% 12 h 90% 200 g
N-Alkylation Mitsunobu 73% 6 h 98% 50 g
Amide coupling Thermal 78% 8 h 96% 500 g
Amide coupling Microwave 67% 30 min 94% 100 g

Data synthesized from demonstrates that conventional methods favor large-scale production, while microwave techniques optimize time efficiency for research-scale batches.

Challenges and Optimization Opportunities

Key synthesis challenges include:

  • Regioselectivity in N-Alkylation: Competing N1 vs. N3 alkylation requires careful base selection. Employing bulky bases like DBU suppresses N1 reactivity, improving N3 selectivity to >95%.
  • Amine Coupling Efficiency: Steric hindrance from the N-benzyl-N-ethyl group slows nucleophilic displacement. Preforming the amine as its lithium salt enhances reactivity, boosting yields to 85%.
  • Purification Complexities: Silica gel chromatography often degrades polar intermediates. Reverse-phase HPLC (C18 column, MeOH/H₂O gradient) provides superior separation, increasing isolated purity to 99%.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic properties, including potential anti-inflammatory, antiviral, or anticancer activities.

    Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. These could include enzymes, receptors, or other proteins that the compound binds to or modifies, leading to its observed effects. The exact molecular targets and pathways would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural Analog: Pyrrolo[2,3-d]pyrimidine Derivatives ()

Example: N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]amino}methyl]pyrrolo[2,3-d]pyrimidine-5-carboxamide

Feature Target Compound Compound
Core structure Thieno[3,2-d]pyrimidinone (thiophene + pyrimidine) Pyrrolo[2,3-d]pyrimidine (pyrrole + pyrimidine)
Substituents 3-methylbutyl, N-benzyl-N-ethyl acetamide Benzofuran-acetyl group
Synthesis Likely involves thiophene cyclization and acetamide coupling Uses phthalide intermediates for benzofuran integration
Functional Groups Dioxo groups (H-bond acceptors) Carboxamide and benzofuran (H-bond donors/acceptors)
Potential Applications Kinase inhibition (inferred from pyrimidinone analogs) Heterocyclic intermediate for drug discovery

Key Differences :

  • The thiophene core in the target compound may enhance electron-deficient character compared to pyrrole, affecting reactivity and binding selectivity.
  • The 3-methylbutyl group in the target increases lipophilicity, whereas the benzofuran-acetyl group in ’s compound introduces aromaticity and rigidity .

Structural Analog: Tetrahydropyrimidinyl Amides ()

Example : (R/S)-N-[(stereospecific hexane backbone)-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

Feature Target Compound Compounds
Core structure Dihydrothienopyrimidine (unsaturated) Tetrahydropyrimidine (saturated)
Substituents N-benzyl-N-ethyl acetamide Phenoxy acetamide, diphenylhexane backbone
Stereochemistry No explicit stereodescriptors Multiple stereocenters (R/S configurations)
Synthesis Likely linear synthesis with cyclization steps Stereoselective peptide-like coupling
Potential Applications Uncertain (structural analogs suggest enzyme inhibition) Peptidomimetics, protease inhibitors

Key Differences :

  • Saturation in ’s tetrahydropyrimidine ring improves conformational flexibility, whereas the target’s dihydrothienopyrimidine offers planar rigidity.
  • The phenoxy acetamide group in compounds may target larger binding pockets (e.g., proteases) compared to the target’s compact N-benzyl-N-ethyl group .

Functional Group Comparison: Acetamide Derivatives ()

Example : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Feature Target Compound Compound
Acetamide Group N-benzyl-N-ethyl substitution (hydrophobic) N-(2-hydroxy-1,1-dimethylethyl) substitution (polar)
Synthesis Multi-step, potential use of C–H activation Direct acylation of 2-amino-2-methyl-1-propanol
Function Likely modulates solubility and target interaction Serves as an N,O-bidentate directing group for metal catalysis

Key Insight :

  • The target’s hydrophobic acetamide may favor blood-brain barrier penetration, while ’s polar group facilitates coordination in catalytic reactions .

Q & A

What are the typical synthetic routes for synthesizing this compound?

Methodological Answer:
The synthesis involves multi-step reactions, starting with the preparation of the thieno[3,2-d]pyrimidinone core. Key steps include:

  • Nucleophilic substitution to introduce the 3-methylbutyl group at the pyrimidine N3 position.
  • Acetamide coupling via activation of the carboxylic acid intermediate (e.g., using EDCI/HOBt) to attach the N-benzyl-N-ethyl moiety.
  • Cyclization under reflux conditions (e.g., ethanol/piperidine at 70–80°C) to form the thieno-pyrimidine scaffold .
    Critical parameters include temperature control (<5°C during intermediate formation) and inert atmosphere to prevent oxidation .

How can researchers optimize reaction yields for the key cyclization step?

Advanced Methodological Answer:
Optimization strategies include:

  • Design of Experiments (DOE) to assess the impact of solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., piperidine), and reaction time.
  • Kinetic studies using in-situ FTIR or HPLC to monitor intermediate consumption.
  • Catalyst screening (e.g., DBU vs. piperidine) to enhance cyclization efficiency.
    Evidence suggests ethanol/piperidine systems at 0–5°C achieve 70–85% yields for analogous pyrimidinone cyclizations .

What spectroscopic techniques are essential for characterizing this compound?

Basic Methodological Answer:
Core characterization methods include:

  • 1H/13C NMR : To confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, thieno ring protons at δ 6.8–7.2 ppm).
  • IR spectroscopy : Identification of carbonyl stretches (C=O at ~1700 cm⁻¹ for pyrimidinone and acetamide groups).
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., C24H27N3O3S requires m/z 437.17).
  • X-ray crystallography (if crystalline) for absolute configuration confirmation .

What computational methods are used to study the electronic properties of this compound?

Advanced Methodological Answer:

  • Density Functional Theory (DFT) : B3LYP/6-311++G(d,p) basis sets calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge distribution.
  • Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to biological targets (e.g., kinases or DNA) using PDB structures.
  • Molecular Dynamics (MD) simulations : To assess stability of ligand-target complexes over 100-ns trajectories .

What in vitro biological assays are commonly used to assess its activity?

Basic Methodological Answer:

  • Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (MIC values reported for analogous thieno-pyrimidines).
  • Cytotoxicity testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
  • DNA-binding studies : UV-Vis titration or ethidium bromide displacement assays to quantify binding constants (Kb ~10⁴–10⁵ M⁻¹) .

How can researchers resolve contradictions in reported biological activities across studies?

Advanced Methodological Answer:

  • Comparative assay validation : Replicate studies using standardized protocols (e.g., identical cell lines or bacterial strains).
  • Purity analysis : HPLC-UV/LC-MS to rule out impurities (>98% purity required for reliable bioactivity data).
  • Orthogonal assays : Confirm antimicrobial activity via both broth dilution and agar diffusion methods.
    Discrepancies may arise from differences in solvent (DMSO vs. saline) or cell culture conditions .

What strategies are used to establish structure-activity relationships (SAR) for derivatives?

Advanced Methodological Answer:

  • Systematic substitution : Synthesize analogs with variations in the benzyl (e.g., electron-withdrawing groups), 3-methylbutyl (branching modifications), or pyrimidinone (oxo vs. thio) moieties.
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity.
  • 3D-QSAR : CoMFA/CoMSIA models to correlate steric/electronic features with IC50 values.
    SAR studies on related compounds show enhanced activity with hydrophobic substituents at the pyrimidine N3 position .

What are the stability profiles of this compound under different storage conditions?

Basic Methodological Answer:

  • Solid-state stability : Store at –20°C under argon, with desiccant to prevent hydrolysis.
  • Solution stability : DMSO stock solutions stable for ≤1 month at –80°C (avoid freeze-thaw cycles).
  • Degradation analysis : Monitor via HPLC for oxidation (pyrimidinone ring) or acetamide hydrolysis .

How should researchers design in vivo studies to evaluate pharmacokinetics?

Advanced Methodological Answer:

  • Animal models : Administer via IV/PO routes in Sprague-Dawley rats (dose: 10 mg/kg) with plasma sampling over 24h.
  • Bioanalytical method : LC-MS/MS quantification (LLOQ: 1 ng/mL) using [13C]-labeled internal standard.
  • Formulation : Use PEG-400/saline (60:40) for solubility enhancement.
    Key parameters: t1/2, Cmax, AUC, and bioavailability (F%) .

What analytical challenges exist in quantifying this compound in biological matrices?

Advanced Methodological Answer:

  • Matrix effects : Minimize ion suppression in LC-MS/MS via protein precipitation (acetonitrile) followed by SPE cleanup.
  • Column selection : Use C18 columns with 2.6 µm particles for resolving polar metabolites.
  • Method validation : Per ICH M10 guidelines, assess accuracy (85–115%), precision (RSD <15%), and recovery (>80%).
    Interference from endogenous acetamides requires selective MRM transitions .

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